molecular formula C15H21NO3S2 B2727815 (E)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-(thiophen-3-yl)acrylamide CAS No. 2321335-89-9

(E)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-(thiophen-3-yl)acrylamide

Cat. No. B2727815
M. Wt: 327.46
InChI Key: ANINPPCREQHPMC-OWOJBTEDSA-N
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Description

(E)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-(thiophen-3-yl)acrylamide is a useful research compound. Its molecular formula is C15H21NO3S2 and its molecular weight is 327.46. The purity is usually 95%.
BenchChem offers high-quality (E)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-(thiophen-3-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-(thiophen-3-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymerization and Chemical Reactions

The compound shares structural similarities with acrylamide derivatives, which are widely studied for their applications in polymer chemistry. Acrylamide derivatives undergo various polymerization processes, resulting in materials with unique physical and chemical properties. For instance, acrylamides have been utilized in controlled radical polymerization processes to synthesize polymers with specific functionalities and controlled molecular weights. These materials have applications ranging from drug delivery systems to water treatment technologies. Studies have demonstrated that acrylamide derivatives can be polymerized using techniques such as reversible addition−fragmentation chain transfer (RAFT) polymerization, yielding polymers with narrow polydispersity and precise molecular weight control (H. Mori, K. Sutoh, T. Endo, 2005).

Smart Materials and Hydrogels

Acrylamide derivatives are central to the development of smart materials , particularly hydrogels, which respond to environmental stimuli such as pH, temperature, and redox conditions. These hydrogels can undergo reversible physical changes in response to external stimuli, making them ideal for applications in biomedical fields, including drug delivery and tissue engineering. For example, poly(acrylamide-co-acrylic acid) hydrogels have been synthesized and characterized for their pH-sensitive swelling behavior, showcasing their potential in pharmaceutical applications (Seddiki Nesrinne, Aliouche Djamel, 2017).

Photoresponsive and Thermoresponsive Properties

The incorporation of specific functional groups into acrylamide polymers can impart photoresponsive and thermoresponsive properties. These polymers can change their solubility or phase-transition temperature in response to light or temperature changes, respectively. Such materials are useful in creating optically active polymers that can be used in sensors, actuators, and other advanced materials systems. A study on optically active polyacrylamides bearing an oxazoline pendant has shown the influence of stereoregularity on chiroptical properties and chiral recognition, indicating the potential for applications in analytical chemistry and enantioselective processes (Wei Lu, Liping Lou, Fangyun Hu, Liming Jiang, Zhi-quan Shen, 2010).

Environmental and Water Treatment Applications

Furthermore, acrylamide-based polymers have been explored for their environmental applications , particularly in water treatment. These polymers can serve as flocculants, adsorbents, or membranes, aiding in the removal of contaminants from water. The synthesis of acrylamide-based hydrogels with specific functional groups has led to the development of materials capable of adsorbing both anionic and cationic dyes, demonstrating their utility in treating industrial wastewater and removing toxic dyes from water sources (D. Sarmah, N. Karak, 2020).

properties

IUPAC Name

(E)-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S2/c17-6-7-19-15(4-9-20-10-5-15)12-16-14(18)2-1-13-3-8-21-11-13/h1-3,8,11,17H,4-7,9-10,12H2,(H,16,18)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANINPPCREQHPMC-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C=CC2=CSC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCCC1(CNC(=O)/C=C/C2=CSC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide

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